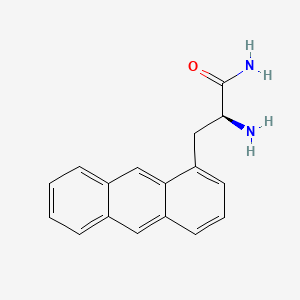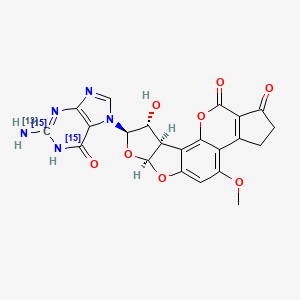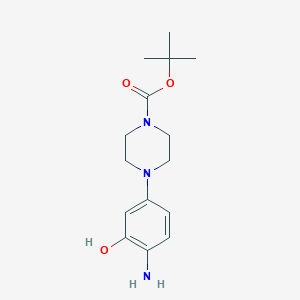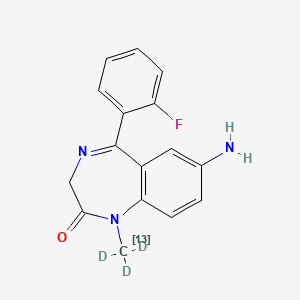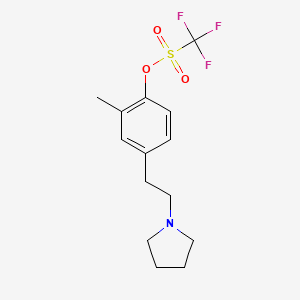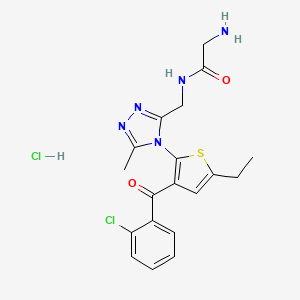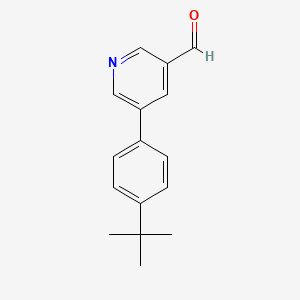
5-(4-Tert-butylphenyl)pyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Tert-butylphenyl)pyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine carbaldehydes. This compound is characterized by the presence of a tert-butylphenyl group attached to the pyridine ring at the 5-position and an aldehyde group at the 3-position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)pyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 4-tert-butylphenyl is coupled with a halogenated pyridine-3-carbaldehyde under the catalysis of palladium and a base .
Another method involves the direct formylation of 5-(4-tert-butylphenyl)pyridine using Vilsmeier-Haack reaction conditions. This reaction typically uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 3-position of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
5-(4-Tert-butylphenyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acid groups
Major Products Formed
Oxidation: 5-(4-Tert-butylphenyl)pyridine-3-carboxylic acid
Reduction: 5-(4-Tert-butylphenyl)pyridine-3-methanol
Substitution: Various substituted pyridine derivatives depending on the electrophile used
科学的研究の応用
5-(4-Tert-butylphenyl)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving aldehyde-containing molecules.
Medicine: Research into potential pharmaceutical applications may involve this compound as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 5-(4-Tert-butylphenyl)pyridine-3-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various adducts with nucleophiles. The pyridine ring can also engage in coordination chemistry with metal ions, making it useful in catalysis and material science .
類似化合物との比較
Similar Compounds
Pyridine-3-carbaldehyde: Lacks the tert-butylphenyl group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Tert-butylbenzaldehyde: Contains the tert-butylphenyl group but lacks the pyridine ring, limiting its applications in coordination chemistry and catalysis.
5-Phenylpyridine-3-carbaldehyde: Similar structure but without the tert-butyl group, affecting its steric and electronic properties.
Uniqueness
5-(4-Tert-butylphenyl)pyridine-3-carbaldehyde is unique due to the combination of the tert-butylphenyl group and the pyridine ring, which imparts specific steric and electronic characteristics. This makes it particularly useful in applications where both bulkiness and coordination ability are desired.
特性
分子式 |
C16H17NO |
|---|---|
分子量 |
239.31 g/mol |
IUPAC名 |
5-(4-tert-butylphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C16H17NO/c1-16(2,3)15-6-4-13(5-7-15)14-8-12(11-18)9-17-10-14/h4-11H,1-3H3 |
InChIキー |
BKFBFANGVQDXFX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CN=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


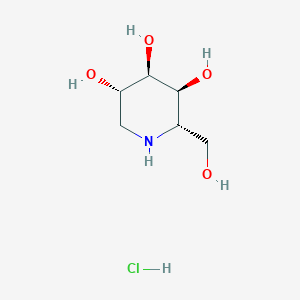
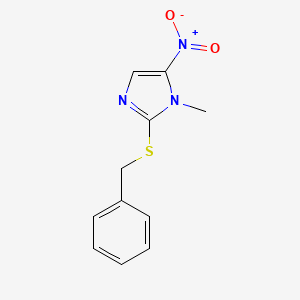
![N-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B13863285.png)

![(Alphas,2S,3R)-5-carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-alpha-[(1R)-1-hydroxyethyl]-3-methyl-2H-pyrrole-2-acetic acid](/img/structure/B13863301.png)
